molecular formula C7H9NO3 B2694809 (1R,2R,5S)-4-Oxo-3-azabicyclo[3.2.0]heptane-2-carboxylic acid CAS No. 2287246-53-9

(1R,2R,5S)-4-Oxo-3-azabicyclo[3.2.0]heptane-2-carboxylic acid

Cat. No.: B2694809
CAS No.: 2287246-53-9
M. Wt: 155.153
InChI Key: RMZFYHFDINTFMQ-MROZADKFSA-N
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Description

(1R,2R,5S)-4-Oxo-3-azabicyclo[320]heptane-2-carboxylic acid is a bicyclic compound featuring a unique structure that includes a β-lactam ring fused to a five-membered ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1R,2R,5S)-4-Oxo-3-azabicyclo[3.2.0]heptane-2-carboxylic acid typically involves the following steps:

    Cyclization Reaction: The initial step often involves the cyclization of a suitable precursor, such as an amino acid derivative, to form the bicyclic structure. This can be achieved through intramolecular cyclization reactions under acidic or basic conditions.

    Oxidation: The introduction of the oxo group at the 4-position is usually accomplished through oxidation reactions. Common oxidizing agents include potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).

    Carboxylation: The carboxylic acid group at the 2-position can be introduced via carboxylation reactions, often using carbon dioxide (CO₂) under high pressure and temperature.

Industrial Production Methods

Industrial production of this compound may involve more scalable and cost-effective methods, such as:

    Continuous Flow Synthesis: Utilizing continuous flow reactors to enhance reaction efficiency and yield.

    Biocatalysis: Employing enzymes to catalyze specific steps in the synthesis, reducing the need for harsh chemicals and conditions.

Chemical Reactions Analysis

Types of Reactions

(1R,2R,5S)-4-Oxo-3-azabicyclo[3.2.0]heptane-2-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: Further oxidation can modify the oxo group or other parts of the molecule.

    Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.

    Substitution: Nucleophilic substitution reactions can introduce different substituents at various positions on the bicyclic ring.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃).

    Reducing Agents: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄).

    Nucleophiles: Halides, amines, and other nucleophilic species.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield additional oxo derivatives, while reduction can produce hydroxylated compounds.

Scientific Research Applications

Chemistry

In chemistry, (1R,2R,5S)-4-Oxo-3-azabicyclo[3.2.0]heptane-2-carboxylic acid serves as a versatile intermediate for the synthesis of more complex molecules, particularly β-lactam antibiotics.

Biology

Biologically, this compound is studied for its potential as an enzyme inhibitor, particularly against β-lactamase enzymes, which are responsible for antibiotic resistance.

Medicine

In medicine, derivatives of this compound are explored for their antibacterial properties, aiming to develop new antibiotics that can overcome resistance mechanisms.

Industry

Industrially, this compound can be used in the production of pharmaceuticals and as a building block for more complex chemical entities.

Mechanism of Action

The mechanism of action of (1R,2R,5S)-4-Oxo-3-azabicyclo[3.2.0]heptane-2-carboxylic acid involves its interaction with specific molecular targets, such as bacterial enzymes. The β-lactam ring is crucial for its activity, as it can inhibit the synthesis of bacterial cell walls by binding to penicillin-binding proteins (PBPs). This binding disrupts the cross-linking of peptidoglycan chains, leading to bacterial cell lysis and death.

Comparison with Similar Compounds

Similar Compounds

    Penicillin: Another β-lactam antibiotic with a similar mechanism of action but different structural features.

    Clavulanic Acid: A β-lactamase inhibitor that shares the bicyclic structure but has different substituents and functional groups.

    Cephalosporins: A class of β-lactam antibiotics with a broader spectrum of activity compared to penicillins.

Uniqueness

(1R,2R,5S)-4-Oxo-3-azabicyclo[3.2.0]heptane-2-carboxylic acid is unique due to its specific stereochemistry and the presence of both a β-lactam ring and a carboxylic acid group. This combination of features makes it a valuable scaffold for the development of new antibiotics and enzyme inhibitors.

This detailed overview provides a comprehensive understanding of (1R,2R,5S)-4-Oxo-3-azabicyclo[320]heptane-2-carboxylic acid, covering its synthesis, reactions, applications, and comparisons with similar compounds

Properties

IUPAC Name

(1R,2R,5S)-4-oxo-3-azabicyclo[3.2.0]heptane-2-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9NO3/c9-6-4-2-1-3(4)5(8-6)7(10)11/h3-5H,1-2H2,(H,8,9)(H,10,11)/t3-,4+,5-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RMZFYHFDINTFMQ-MROZADKFSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2C1C(NC2=O)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@H]2[C@@H]1[C@@H](NC2=O)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

155.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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